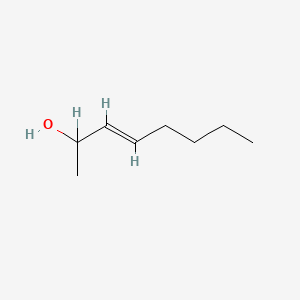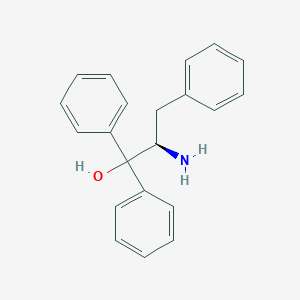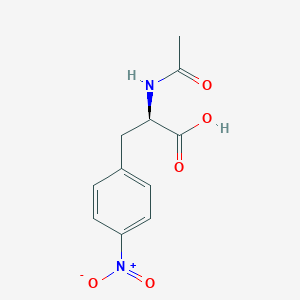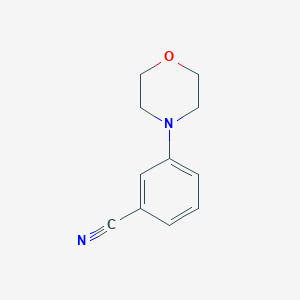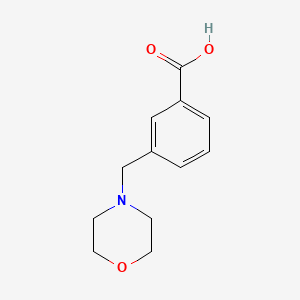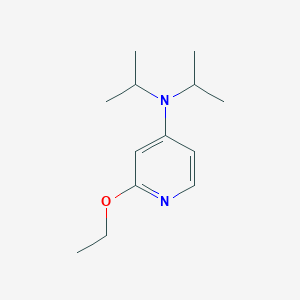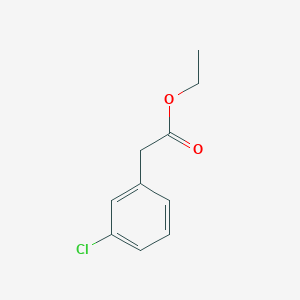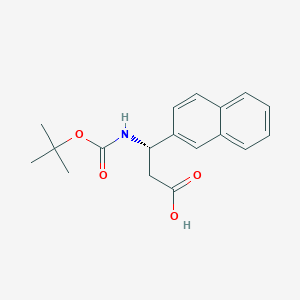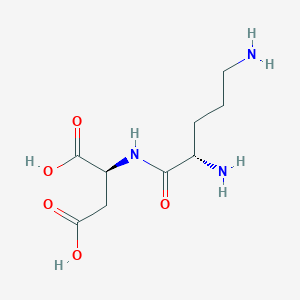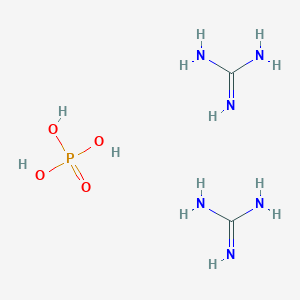
Diguanidine phosphate
Vue d'ensemble
Description
Diguanidine phosphate, also known as Guanidine phosphate, is a flame retardant . It has a molecular formula of C2H13N6O4P . It is also known by other synonyms such as Guanidinium monohydrogen phosphate .
Synthesis Analysis
Diguanidine phosphate can be synthesized by reacting guanidine carbonate and phosphoric acid in an aqueous solution to control the pH of the solution .
Molecular Structure Analysis
The molecular structure of Diguanidine phosphate is characterized by a non-centrosymmetric tetragonal system with space group P-421c . The intermolecular interaction of diguanidinum G2HP was visualized using Hirshfeld surface (HS) analysis .
Physical And Chemical Properties Analysis
Diguanidine phosphate is a white crystalline powder . It has a density of 1.48 and a melting point of 247-250 °C (dec.) . It is soluble in water (0.1g/mL at 20°C), but almost insoluble in organic solvents such as benzene, acetone, and ether .
Applications De Recherche Scientifique
-
Chemistry and Biology of Guanidine Natural Products
- Application : Guanidine and its derivatives are found in a variety of natural products, including nonribosomal peptides, alkaloids, guanidine-bearing terpenes, polyketides, and shikimic acid derivatives .
- Method : These compounds are isolated, their structures are determined, and their synthesis and biosynthesis are studied .
- Results : The study of these compounds has implications for water quality monitoring, human and animal health, understanding the mechanism of action of these potent toxins, and knowledge of the ecology, phylogeny, and evolution of toxic and non-toxic cyanobacteria .
-
Surface Modification of Carbon Microspheres with Guanidine Phosphate
- Application : Guanidine phosphate is used to modify the surface of carbon microspheres (CMSs) to improve both the filler dispersity in the PET matrix and the flame-retardant performance of composites .
- Method : The surface modification of CMSs was conducted with low-temperature plasma technology first, and a phosphorus-nitrogen flame retardant, guanidine phosphate (GDP), was then grafted onto CMSs .
- Results : The PET/CMSs-GDP composite can achieve a limiting oxygen index (LOI) value of 32.4% and a vertical burning test (UL94) V-0 rating at 3% CMSs-GDP loading .
-
Phosphate Organic Guanidine Salt Water-Based Additives
- Application : Two new phosphate organic guanidine salt water-based additives (P4-G, P8-G) were synthesized, and their tribological properties and anti-corrosion performance were investigated .
- Method : The synthesis of these additives and their application in tribology were studied .
- Results : Friction tests revealed the lubricity and anti-wear performance of P8-G to be superior to that of P4-G .
-
- Application : A guanidine moiety appears in larger organic molecules, including on the side chain of arginine .
- Method : This plays a crucial role in protein structure and function .
- Results : Understanding the role of guanidine in biochemistry can lead to advancements in drug design and therapeutic strategies .
Safety And Hazards
Orientations Futures
Diguanidine phosphate has been used as a flame retardant in various applications such as wood, fiber, and paper . It has also been used in the fabrication of fire-retardant plywood . In addition, it has been used in the surface modification of carbon microspheres to improve their flame retardant characteristics, interface compatibility, and dispersity . Future research may explore its potential in other applications and its environmental impact.
Propriétés
IUPAC Name |
guanidine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH5N3.H3O4P/c2*2-1(3)4;1-5(2,3)4/h2*(H5,2,3,4);(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHPJTCTVWVCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.C(=N)(N)N.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H13N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diguanidine phosphate | |
CAS RN |
5423-23-4 | |
| Record name | Diguanidine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005423234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisguanidinium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIGUANIDINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USD9HN0B2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



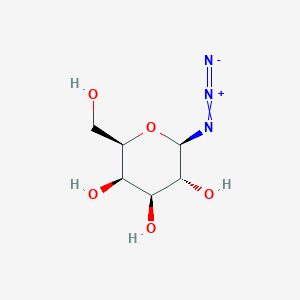
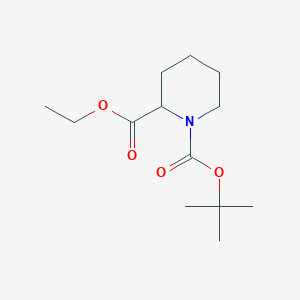
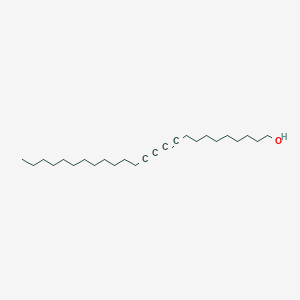
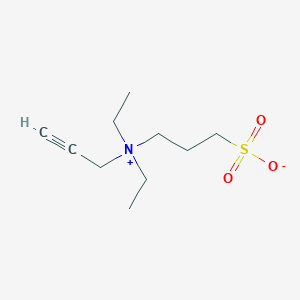
![(2E)-3-[4-(3-methylbutoxy)phenyl]acrylic acid](/img/structure/B1588257.png)
